

# Application Notes and Protocols for MIP-1072 in Metastatic Prostate Cancer Imaging

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## Compound of Interest

Compound Name: MIP-1072

Cat. No.: B1677150

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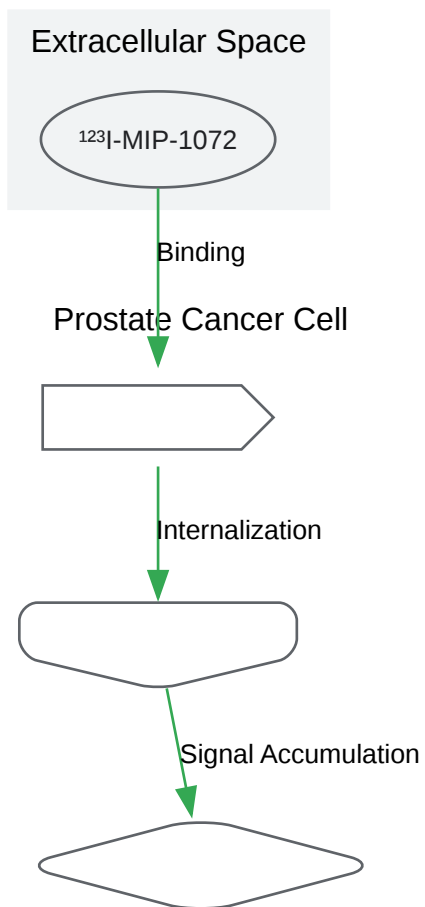
For Researchers, Scientists, and Drug Development Professionals

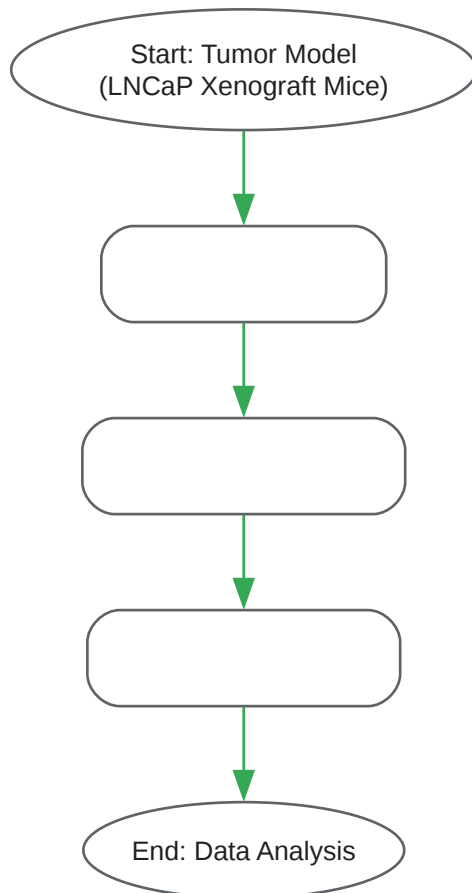
## Introduction

**MIP-1072** is a potent and specific small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly overexpressed in prostate cancer, particularly in metastatic and castration-resistant disease.[1][2] When radiolabeled, for instance with Iodine-123 ( $^{123}\text{I}$ -**MIP-1072**), it serves as a valuable imaging agent for the detection and staging of metastatic prostate cancer using Single-Photon Emission Computed Tomography (SPECT).[3][4] These application notes provide detailed protocols for the use of **MIP-1072** in preclinical research settings, along with key quantitative data to guide experimental design and data interpretation.

## Mechanism of Action

**MIP-1072** is a glutamate-urea-lysine analogue that competitively binds to the enzymatic pocket of PSMA.[5] This specific binding allows for the targeted delivery of radioisotopes to PSMA-expressing prostate cancer cells. Following binding to PSMA on the cell surface,  $^{123}\text{I}$ -**MIP-1072** is internalized, leading to the accumulation of the radiotracer within the tumor cells and enabling high-contrast imaging of cancerous lesions.[2][5]

Mechanism of Action of  $^{123}\text{I}$ -MIP-1072

Preclinical Imaging Workflow with  $^{123}\text{I}$ -MIP-1072

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